Home > Products > Screening Compounds P101092 > 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol - 15973-83-8

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Catalog Number: EVT-3197049
CAS Number: 15973-83-8
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(3,4-Dichlorophenyl)-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (TU-892)

5-(2,4-Dichlorophenyl)-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (TU-923)

5-Benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

1-Benzyl-5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Various 4,6-disubstituted-7-β-D-ribofuranosyl- and arabinofuranosylpyrazolo[3,4-d]pyrimidines

References:1. 2. 3. 4. 5. 6. 7. 8.

Source and Classification

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class is recognized for its diverse pharmacological activities, particularly as inhibitors of various kinases involved in cancer progression. The compound is synthesized from pyrazolo[3,4-d]pyrimidine precursors and has been studied for its anticancer properties and inhibition of tyrosine kinases such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK) .

Synthesis Analysis

The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be achieved through several methods. A common approach involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidines with various alcohols or phenols under basic conditions. For instance:

  1. General Method: A mixture containing sodium hydroxide (50% w/v), tetrabutylammonium bromide (TBAB), chlorobenzene, and a substituted 4-chloropyrazolo[3,4-d]pyrimidine is stirred at room temperature. The completion of the reaction is monitored by thin-layer chromatography (TLC) .
  2. Acid Hydrolysis: The synthesized intermediates can undergo acid hydrolysis to yield the final product. For example, a solution of the intermediate in methanol with hydrochloric acid is stirred at room temperature, followed by crystallization from ethanol to isolate the desired compound .

The yield of these reactions can be quite high; for example, yields often exceed 90% with appropriate purification steps.

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. Key structural characteristics include:

  • Molecular Formula: C11_{11}H10_{10}N4_{4}O2_{2}
  • Molecular Weight: Approximately 230.22 g/mol
  • Functional Groups: The presence of hydroxyl groups at positions 4 and 6 contributes to its reactivity and potential interactions with biological targets.
  • Crystallographic Data: Crystallization studies reveal that the compound forms stable crystals suitable for X-ray diffraction analysis .
Chemical Reactions Analysis

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol participates in various chemical reactions due to its functional groups:

  • Substitution Reactions: The hydroxyl groups can undergo esterification or etherification.
  • Reactions with Electrophiles: The nitrogen atoms in the pyrazole ring can act as nucleophiles in electrophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves inhibition of key kinases involved in cell proliferation and survival pathways:

  • Inhibition of Tyrosine Kinases: The compound has shown significant inhibitory activity against EGFR and CDK2. These kinases are essential for cell cycle regulation and tumor growth .
  • Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and modulation of cell cycle progression .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol are important for its application in drug development:

  • Melting Point: Typically ranges from 161 °C to 234 °C depending on purity and crystallization conditions.
  • Solubility: Soluble in polar solvents such as methanol and ethanol but less soluble in nonpolar solvents.
  • Spectroscopic Data: Infrared (IR) spectroscopy shows characteristic peaks corresponding to hydroxyl (OH) stretching vibrations around 3200–3600 cm1^{-1}, while nuclear magnetic resonance (NMR) provides insights into the hydrogen environments within the molecule .
Applications

The primary applications of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol lie in medicinal chemistry:

  1. Anticancer Research: Due to its ability to inhibit key kinases associated with cancer progression, it is being explored as a potential therapeutic agent against various cancers including breast cancer .
  2. Drug Development: Its structural features make it a candidate for further modifications aimed at enhancing potency and selectivity against specific cancer types or other diseases involving kinase dysregulation .
  3. Biochemical Studies: It serves as a tool compound in studies investigating kinase signaling pathways and their roles in cellular processes.
Kinase Inhibition Mechanisms of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

ATP-Competitive Binding Modes to Cyclin-Dependent Kinase 2 (CDK2)

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives function as potent ATP-competitive inhibitors by occupying the adenine-binding pocket of CDK2. X-ray crystallographic studies reveal that the planar heterocyclic core inserts into the hydrophobic cleft between the N- and C-lobes of the kinase, with the 1-phenyl group extending toward the hinge region. This orientation allows direct competition with ATP for binding, preventing phosphate transfer to substrate proteins. Derivatives with 4-amino substitutions (e.g., 6b) demonstrate enhanced affinity due to additional interactions with the ribose-binding region [1] [3]. Molecular dynamics simulations confirm that rigidity of the pyrazolo[3,4-d]pyrimidine scaffold minimizes entropy loss upon binding, contributing to low-nanomolar inhibitory concentrations (IC50 = 0.057–0.184 µM) [3] [7].

Table 1: Binding Affinities of Key Derivatives Against CDK2

CompoundSubstitution PatternIC50 (µM)Binding Energy (kcal/mol)
6b4-Methylamino0.061 ± 0.003-9.8
14Thioglycoside0.057 ± 0.003-10.2
Roscovitine*Reference inhibitor0.184 ± 0.01-8.1

*Reference compound for comparison [3] [7].

Bioisosteric Mimicry of Purine Scaffolds in Kinase Binding Domains

The pyrazolo[3,4-d]pyrimidine core serves as a strategic bioisostere for the purine ring of ATP, preserving critical hydrogen-bonding topology while enhancing metabolic stability. Structural overlays demonstrate that N1 and C6 of purine align with N2 and C4 of the pyrazolo[3,4-d]pyrimidine scaffold, respectively. This mimicry enables:

  • Conserved H-bonding: N1 of pyrimidine and N2 of pyrazole replicate adenine’s interactions with backbone residues (Met793, Thr790) [1] [7].
  • Hydrophobic complementarity: The 1-phenyl group occupies hydrophobic region I, mimicking ATP’s ribose moiety, with halogen substitutions (e.g., para-fluoro) further enhancing van der Waals contacts [3] [8].Glycosylated derivatives (e.g., 5, 6) exploit ribose-mimetic strategies, where sugar moieties project into the solvent-accessible region, reducing off-target effects [2] [3].

Table 2: Structural Comparison of Purine vs. Pyrazolo[3,4-d]pyrimidine

ParameterAdenine (Purine)Pyrazolo[3,4-d]pyrimidineFunctional Implication
H-bond Acceptor at N1YesYes (N2)Mimics ATP hinge region interaction
H-bond Donor at C6-NH₂YesYes (C4-NH₂)Targets Leu83 backbone carbonyl
PlanarityHighHighOptimal hydrophobic packing
Bond Angle at N-C-N123°119°Minimal steric distortion

Hydrogen Bonding Interactions with Leu83 Residue in CDK2/Cyclin A2 Complex

The conserved Leu83 residue in the CDK2 hinge region is a critical anchor for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibitors. Key interactions include:

  • Bidentate H-bonding: 4-Amino-substituted derivatives (e.g., 5a, 6b) form dual H-bonds between their exocyclic NH₂ group and Leu83’s backbone carbonyl (distance: 2.8–3.0 Å). This mimics ATP’s interaction and contributes >50% of total binding energy [1] [3].
  • Water-mediated bridges: In triazolopyrimidine hybrids (e.g., 9f), structural water molecules facilitate H-bond networks connecting N7 of the core to Asp86 and Lys89, stabilizing the DFG-in conformation [2] [7].Mutagenesis studies (Leu83Ala) confirm a 10-fold reduction in potency, underscoring this residue’s indispensability [3].

Selective Inhibition Profiles Against CDK Isoforms (CDK1, CDK2, CDK4)

Selectivity among CDK isoforms is modulated through steric tailoring of the 1-phenyl and 4-position substituents:

  • CDK2 selectivity: 4-Hydrazinyl derivatives (e.g., 5i) exhibit 20-fold selectivity for CDK2 over CDK1 (IC50 CDK2 = 0.3 µM vs. CDK1 = 6.2 µM) due to complementary interactions with CDK2-specific Val64 and Ala144 [7].
  • CDK4/6 resistance: Bulkier 3-glycosyl groups (e.g., 14, 15) diminish CDK4 affinity by disrupting interactions with the CDK4-specific Phe93 gatekeeper residue. Thioglycoside 14 shows >100-fold selectivity (CDK2 IC50 = 0.057 µM; CDK4 IC50 = 7.4 µM) [3] [7].
  • Dual CDK/EGFR inhibition: N-aryl substitutions enable concurrent EGFR inhibition (e.g., 6b: EGFR IC50 = 0.091 µM) by accessing the hydrophobic back pocket unique to tyrosine kinases [1] [7].

Table 3: Selectivity Profiles of Representative Derivatives

CompoundIC50 (µM) CDK1IC50 (µM) CDK2IC50 (µM) CDK4Selectivity Ratio (CDK2:CDK4)
5i6.20.324.080:1
140.890.0577.40130:1
Sorafenib*0.420.1840.191:1

Allosteric Modulation Strategies for Kinase Selectivity Enhancement

Allosteric control is achieved by engineering substituents that exploit auxiliary pockets adjacent to the ATP-binding site:

  • Hydrophobic extensions: 4-(Para-fluorophenyl)thioethers (e.g., 8, 11) engage a hydrophobic subpocket formed by Ile10 and Val18, inducing conformational changes that propagate to the substrate-binding site. This reduces competition with high intracellular ATP concentrations [3] [8].
  • Linker optimization: Flexible alkylamino linkers in Schiff base derivatives (e.g., 5a–l) access the solvent channel, enabling reversible interactions with Lys33 and Asp145. This confers up to 40-fold selectivity over off-target kinases (e.g., PKA, PKC) [7].
  • Type II inhibition: Compounds like 9e stabilize the DFG-out conformation via interactions between 4-acetyl groups and the allosteric back pocket, shifting inhibitory mechanisms from ATP-competitive to mixed-type [1] [7].

Properties

CAS Number

15973-83-8

Product Name

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C11H8N4O2

Molecular Weight

228.21

InChI

InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)

InChI Key

XCYIFAUPOAWICJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.